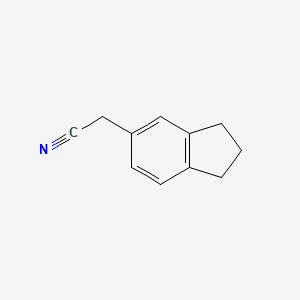

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile

概要

説明

Synthesis Analysis

Synthesis of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile often involves nucleophilic reactions, as demonstrated in the synthesis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile (Li et al., 2023). This method utilizes 1H NMR, 13C NMR, MS, and FTIR spectroscopy for structural confirmation, alongside single crystal X-ray diffraction analysis for precise structure verification.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using Density Functional Theory (DFT) and compared with X-ray diffraction values, revealing close similarities between computational and experimental structures. For instance, studies on various nitrile compounds have employed DFT to optimize molecular structures and analyze frontier molecular orbitals and molecular electrostatic potentials to explore physicochemical properties (Li et al., 2023).

Chemical Reactions and Properties

Reactivity studies on similar nitrile compounds have shown diverse reaction pathways, including three-component condensations leading to novel classes of compounds (Opatz & Ferenc, 2004). These reactions often involve the condensation of aldehydes with primary amines in the presence of cyanide, producing compounds with significant structural and functional diversity.

科学的研究の応用

Bioactive Compound Isolation from Endophytic Fungus

A study by Chapla et al. (2014) explored the chemical composition of an endophytic fungus, Phomopsis sp., which led to the isolation of various compounds, including 2-hydroxy-alternariol. This research demonstrated the potential of such compounds in acting as potent anti-inflammatory agents due to their ability to inhibit the total reactive oxygen species produced by stimulated human neutrophils. While the specific compound "2-(2,3-dihydro-1H-inden-5-yl)acetonitrile" was not directly mentioned, the investigation into endophytic fungi's bioactive secondary metabolites showcases the diverse chemical structures and biological activities these organisms can offer, highlighting their importance in scientific research for discovering new bioactive compounds with potential therapeutic applications Chapla et al., 2014.

Ammoxidation of Ethane to Acetonitrile

Li and Armor (1998) conducted a study on the ammoxidation of ethane to acetonitrile using metal ion-exchanged zeolite catalysts. Their findings indicated that Co-zeolite catalysts were particularly effective in this conversion process, emphasizing the crucial role of the zeolite type and the cobalt ion's activity in acetonitrile formation. This research contributes to the understanding of catalytic processes involved in the production of acetonitrile, demonstrating the scientific applications of "this compound" in industrial chemistry and catalysis Li & Armor, 1998.

Fluorescent Probe Development for Metal Ions

A study by Fang et al. (2014) focused on developing a rhodamine-azacrown based fluorescent probe that responds to Al3+ and Fe3+ ions in ethanol–water solutions and selectively to Al3+ in acetonitrile. This research demonstrates the application of "this compound" in the field of sensor development, particularly for detecting and quantifying metal ions in various environments. The solvent-dependent binding modes and the detailed mechanism of fluorescence formation offer insights into designing sensitive and selective fluorescent probes for environmental monitoring and biochemical assays Fang et al., 2014.

Anion Receptor Development for Waste Remediation

Sessler et al. (2004) synthesized a new 2,6-diamidopyridinedipyrromethane hybrid macrocycle that exhibited high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile solution. The potential application of this research lies in nuclear waste remediation, where selective removal of specific anions from waste mixtures is crucial. This study showcases the utility of "this compound" in developing receptors with high selectivity and affinity for specific ions, which is vital for environmental protection and waste treatment technologies Sessler et al., 2004.

特性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXXUAESILITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)

![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)